molecular formula C20H25N5O3 B2427354 3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845804-52-6

3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2427354
CAS RN: 845804-52-6
M. Wt: 383.452
InChI Key: AFHRQWHZMFVHST-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidinedione , a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones have a wide range of biological activities and are used in various fields, including medicinal chemistry .


Synthesis Analysis

While specific synthesis information for this compound was not found, pyrimidinediones can be synthesized through various methods . For instance, a study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .

Scientific Research Applications

Polyfunctional Fused Heterocyclic Compounds

Research has delved into the synthesis and potential applications of polyfunctional fused heterocyclic compounds, highlighting the chemical versatility and potential utility of such structures in various fields, including medicinal chemistry and materials science. The study by Hassaneen et al. (2003) on "Polyfunctional fused heterocyclic compounds via indene‐1,3‐diones" exemplifies this approach, demonstrating the synthesis of complex heterocyclic systems with potential for further functionalization and study within scientific research (Hassaneen et al., 2003).

Heterocyclic Amines and Ligands

Further research into heterocyclic compounds, such as the work on "New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment" by Jurczyk et al. (2004), underscores the importance of these molecules in developing pharmaceutical agents. These studies reveal the intricate relationships between molecular structure and biological activity, providing insights into the drug discovery process and highlighting the role of heterocyclic compounds in modulating biological receptors (Jurczyk et al., 2004).

Synthesis and Biological Activity of Novel Compounds

The synthesis and evaluation of novel compounds, such as those described by Kim et al. (2004) in their work on "Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione," demonstrate the ongoing interest in creating new molecules with potential therapeutic effects. This line of research highlights the continuous need for novel compounds that can address unmet medical needs, especially in areas such as diabetes and lipid disorders (Kim et al., 2004).

Molecular Structures and Crystallography

The detailed study of molecular structures and crystallography, as demonstrated in the research on "Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones" by Trilleras et al. (2009), provides essential insights into the molecular geometry, intermolecular interactions, and potential reactivity of heterocyclic compounds. Such research is foundational in materials science, pharmaceuticals, and chemical engineering, offering a basis for understanding and manipulating molecular interactions at the atomic level (Trilleras et al., 2009).

Future Directions

While specific future directions for this compound were not found, research in the field of pyrimidinediones and their derivatives is ongoing, with a focus on exploring their potential in various applications .

properties

IUPAC Name

3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-4-28-11-10-23-18(26)16-17(22(3)20(23)27)21-19-24(12-14(2)13-25(16)19)15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHRQWHZMFVHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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